molecular formula C18H39NO4PS- B14534011 Decylsulfinamoyl(2-ethylhexoxy)phosphinate CAS No. 62277-94-5

Decylsulfinamoyl(2-ethylhexoxy)phosphinate

Cat. No.: B14534011
CAS No.: 62277-94-5
M. Wt: 396.5 g/mol
InChI Key: PIEPIXQUIOZZSZ-UHFFFAOYSA-M
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Description

Decylsulfinamoyl(2-ethylhexoxy)phosphinate is a complex organophosphorus compound characterized by its unique structural features. This compound is part of the broader class of phosphinates, which are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of both decylsulfinamoyl and 2-ethylhexoxy groups in its structure imparts distinct chemical properties that make it valuable for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decylsulfinamoyl(2-ethylhexoxy)phosphinate typically involves the reaction of decylamine with 2-ethylhexyl phosphonic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Decylamine Reaction: Decylamine is reacted with 2-ethylhexyl phosphonic dichloride in the presence of a base such as triethylamine. This step results in the formation of an intermediate compound.

    Sulfinylation: The intermediate is then treated with a sulfinylating agent, such as sulfur dioxide or a sulfinyl chloride, to introduce the sulfinamoyl group.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby enhancing the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Decylsulfinamoyl(2-ethylhexoxy)phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinamoyl or 2-ethylhexoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; conducted in anhydrous conditions to prevent hydrolysis.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often performed in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phosphine derivatives.

    Substitution: Compounds with new functional groups replacing the original sulfinamoyl or 2-ethylhexoxy groups.

Scientific Research Applications

Decylsulfinamoyl(2-ethylhexoxy)phosphinate has a wide range of applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific molecular pathways.

    Industry: Utilized in the formulation of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Decylsulfinamoyl(2-ethylhexoxy)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the nature of the target. The presence of the phosphinate group allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes.

Comparison with Similar Compounds

Similar Compounds

    Sodium bis(2-ethylhexyl) phosphate: Similar in structure but lacks the sulfinamoyl group.

    Phosphonic acid, [(decylamino)sulfinyl]-, mono(2-ethylhexyl) ester: Shares the sulfinamoyl and 2-ethylhexyl groups but differs in the overall molecular structure.

Uniqueness

Decylsulfinamoyl(2-ethylhexoxy)phosphinate is unique due to the presence of both decylsulfinamoyl and 2-ethylhexoxy groups, which impart distinct chemical properties. This combination allows for specific interactions with molecular targets, making it valuable for specialized applications in research and industry.

Properties

CAS No.

62277-94-5

Molecular Formula

C18H39NO4PS-

Molecular Weight

396.5 g/mol

IUPAC Name

decylsulfinamoyl(2-ethylhexoxy)phosphinate

InChI

InChI=1S/C18H40NO4PS/c1-4-7-9-10-11-12-13-14-16-19-25(22)24(20,21)23-17-18(6-3)15-8-5-2/h18-19H,4-17H2,1-3H3,(H,20,21)/p-1

InChI Key

PIEPIXQUIOZZSZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCNS(=O)P(=O)([O-])OCC(CC)CCCC

Origin of Product

United States

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